

# Technical Support Center: Large-Scale Synthesis of 7-O-Methyleriodictyol

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## Compound of Interest

Compound Name: 7-O-Methyleriodictyol

CAS No.: 51857-11-5

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Welcome to the technical support guide for the large-scale synthesis of **7-O-Methyleriodictyol** (also known as Sterubin). This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome the specific challenges associated with scaling up the production of this promising flavanone.

## Introduction: The Challenge of Selective Synthesis

**7-O-Methyleriodictyol** is a naturally occurring flavanone found in various plants, such as *Artemisia monosperma*, and possesses a range of interesting biological activities.<sup>[1][2]</sup> Its large-scale production is desirable for further pharmacological investigation and potential commercialization. However, moving from bench-scale synthesis to industrial production presents significant hurdles.

The primary challenge lies in the structure of the precursor, eriodictyol. It features four hydroxyl groups with different reactivities: the C5-OH, C7-OH, and the catechol moiety (C3'-OH and C4'-

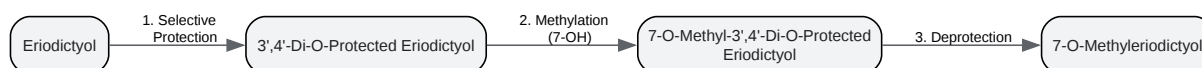
OH). Direct methylation is non-selective and results in a complex mixture of methylated isomers, leading to low yields of the desired product and formidable purification challenges. A successful large-scale synthesis, therefore, hinges on a robust and regioselective strategy.

This guide focuses on a protection-based chemical synthesis, which offers the most reliable control over selectivity for large-scale campaigns.

## Overview of the Synthetic Strategy

The most viable chemical pathway for selectively synthesizing **7-O-Methyleriodictyol** on a large scale involves a three-stage process:

- **Selective Protection:** The highly reactive catechol hydroxyls (3' and 4') on the B-ring of eriodictyol are protected.
- **Regioselective Methylation:** The remaining, more accessible C7-OH group is methylated. The C5-OH group is significantly less reactive due to intramolecular hydrogen bonding with the adjacent carbonyl group, often precluding the need for its protection.<sup>[3]</sup>
- **Deprotection:** The protecting groups are removed to yield the final, pure product.



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Caption: High-level workflow for the selective synthesis of **7-O-Methyleriodictyol**.

## Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a practical Q&A format.

### Starting Material & Precursor Synthesis

Q: My eriodictyol starting material contains impurities. How will this impact my large-scale synthesis?

A: Using impure eriodictyol is highly problematic for scale-up. Firstly, impurities containing hydroxyl groups can compete in the protection and methylation steps, consuming expensive reagents and generating a host of new, difficult-to-remove side products. Secondly, some impurities can interfere with crystallization of the final product, complicating purification. For large-scale work, starting material purity is paramount. We recommend a purity of >98% for eriodictyol. If you are sourcing eriodictyol, ensure you have a reliable Certificate of Analysis (CoA). If you are synthesizing it, ensure the final purification step is robust.

Q: I'm having difficulty sourcing cost-effective, high-purity eriodictyol. What are the viable options for synthesizing it in-house?

A: Eriodictyol can be synthesized through the well-established chalcone cyclization pathway.<sup>[4]</sup> The general route involves two key steps:

- Claisen-Schmidt Condensation: A protected 2',4',6'-trihydroxyacetophenone is condensed with a protected 3,4-dihydroxybenzaldehyde to form a protected 2'-hydroxychalcone.
- Intramolecular Cyclization: The chalcone is then treated with a base to induce intramolecular conjugate addition, followed by acidification, to form the flavanone ring of eriodictyol. Deprotection yields the final product.

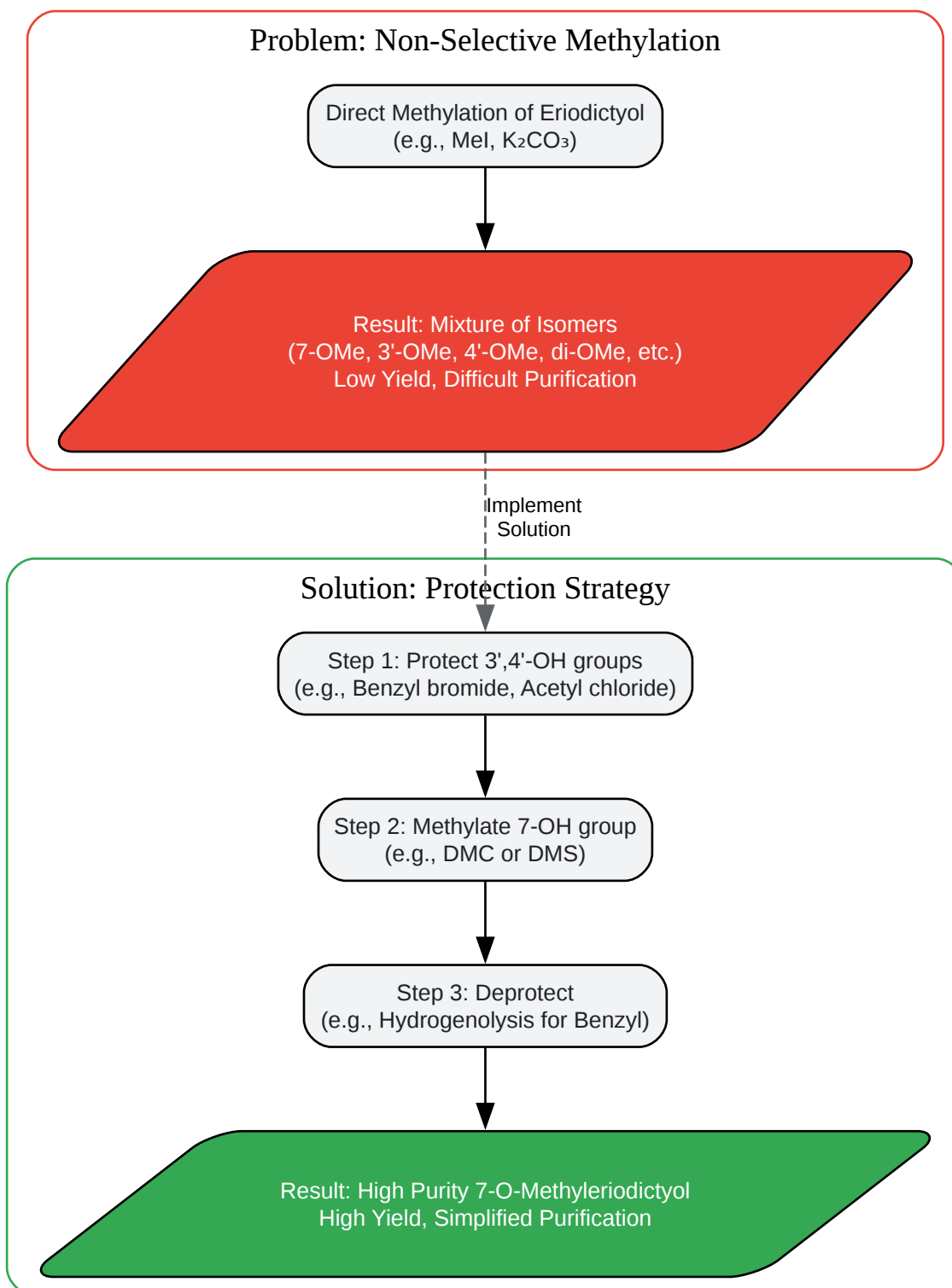
While this adds steps to your overall process, it gives you complete control over the quality and supply of your key starting material. Microbial biosynthesis from precursors like L-tyrosine is also an emerging and powerful alternative, though it requires significant expertise in metabolic engineering.<sup>[5][6]</sup>

## Methylation Reaction & Selectivity

Q: My pilot methylation reaction produced a mixture of products, including di- and tri-methylated species, with very little of the desired **7-O-methyleriodictyol**. How do I achieve selectivity?

A: This is the most common failure mode and is caused by the comparable or higher reactivity of the other hydroxyl groups, particularly the 3' and 4' hydroxyls of the catechol ring. Direct methylation of unprotected eriodictyol is not a viable strategy for large-scale synthesis. You must employ a protecting group strategy.<sup>[7]</sup>

The key is to selectively protect the more nucleophilic 3'- and 4'-OH groups before the methylation step. The 5-OH group's acidity is significantly reduced by hydrogen bonding to the C4-carbonyl, making it much less reactive under typical O-methylation conditions.[3]



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Caption: Decision workflow for solving regioselectivity issues in methylation.

Q: My methylation yield is low even after protecting the catechol group. What are the likely causes?

A: Low yield in the methylation step, assuming selectivity is controlled, typically points to issues with reaction conditions or reagents. Consider the following:

- **Incomplete Deprotonation:** The 7-OH group must be fully deprotonated to its phenoxide form to act as an effective nucleophile. Ensure your base is strong enough and used in a slight excess (e.g., 1.1-1.2 equivalents). For large-scale reactions, sodium hydride (NaH) is effective but requires careful handling. Potassium carbonate ( $K_2CO_3$ ) is safer but may require higher temperatures and longer reaction times.[8][9]
- **Reagent Quality & Stoichiometry:** Use a high-purity methylating agent. Dimethyl sulfate (DMS) and methyl iodide (MeI) are highly reactive but toxic.[9] Dimethyl carbonate (DMC) is a greener, safer alternative, though it often requires harsher conditions (higher temperature, stronger base like DBU).[3][10] Ensure at least 1.05 equivalents of the methylating agent are used to drive the reaction to completion.
- **Solvent Purity:** The reaction must be conducted under anhydrous (water-free) conditions. Water will consume the base and can hydrolyze some methylating agents. Use a dry, aprotic polar solvent like DMF, DMSO, or Acetone.
- **Reaction Monitoring:** Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. A reaction that stalls may require an additional charge of base or methylating agent.

## Purification and Scale-Up

Q: I'm struggling to purify the final product. It co-elutes with starting material and other isomers on my silica column.

A: This is a classic sign of an incomplete or non-selective reaction. However, even with a good reaction, purification can be challenging.

- **Optimize Chromatography:** If column chromatography is necessary, experiment with different solvent systems. A gradient elution from a non-polar solvent (like hexane/ethyl acetate) to a more polar system might be required to resolve closely related flavonoids.
- **Recrystallization:** This is the preferred method for large-scale purification due to its cost-effectiveness and efficiency. A successful recrystallization requires identifying a suitable solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution. Screen various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water or heptane).
- **Acid-Base Extraction:** You can exploit the different acidities of the phenolic groups. Unreacted eriodictyol and the 5,3',4'-trihydroxy final product are acidic and can be extracted into a weak aqueous base (like sodium bicarbonate solution), while fully protected or methylated intermediates may remain in the organic layer. This can be a powerful, albeit complex, workup step.

Q: What new issues should I anticipate when moving from a 100g pilot batch to a 10kg production run?

A: Scaling up introduces challenges related to mass and heat transfer, safety, and material handling.

- **Heat Management:** The deprotonation and methylation reactions can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to runaway reactions. Use a jacketed reactor with controlled cooling and ensure reagents are added slowly and portion-wise to manage the temperature.[8]
- **Mixing:** Ensuring homogenous mixing in a large reactor is critical for consistent reaction kinetics. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions and reducing yield.
- **Workup and Isolation:** Handling large volumes of solvents for extraction and filtration becomes a major operational consideration. Ensure you have appropriately sized vessels, pumps, and filtration equipment. Recrystallization at scale requires large, temperature-controlled crystallizers.

- Safety: Reagents like NaH, DMS, and MeI are highly hazardous. All operations must be conducted in a well-ventilated area or contained system with appropriate personal protective equipment (PPE). Develop and strictly follow Standard Operating Procedures (SOPs).

## Part 2: Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

### Protocol 1: Selective Protection of Eriodictyol (3',4'-O-Dibenzylation)

- Setup: In a suitable reactor under an inert atmosphere (Nitrogen or Argon), dissolve Eriodictyol (1.0 eq) in anhydrous DMF.
- Base Addition: Add anhydrous Potassium Carbonate ( $K_2CO_3$ , 2.5 eq). Stir the suspension vigorously.
- Protecting Agent: Slowly add Benzyl Bromide (BnBr, 2.2 eq) via an addition funnel, maintaining the temperature below 30°C.
- Reaction: Heat the mixture to 60-70°C and monitor by TLC/HPLC until the starting material is consumed (typically 4-6 hours).
- Workup: Cool the reaction to room temperature and pour it into a stirred mixture of ice and water. A solid precipitate should form.
- Isolation: Filter the solid, wash thoroughly with water until the washings are neutral pH, and then with a cold, non-polar solvent like hexane to remove excess benzyl bromide.
- Drying: Dry the resulting solid (3',4'-Di-O-benzyl eriodictyol) under vacuum. The material is often pure enough for the next step, but can be recrystallized from ethanol if needed.

Rationale: Benzyl groups are chosen for their stability under the basic conditions of methylation and their straightforward removal via catalytic hydrogenolysis, which is a clean, high-yielding reaction suitable for large-scale work.

## Protocol 2: Methylation of 7-OH Group

- **Setup:** Under an inert atmosphere, dissolve the 3',4'-Di-O-benzyl eriodictyol (1.0 eq) from the previous step in anhydrous DMF.
- **Base Addition:** Cool the solution to 0°C in an ice bath. Carefully and portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Caution: NaH reacts violently with water and is flammable.
- **Stirring:** Allow the mixture to stir at 0-5°C for 30-60 minutes until hydrogen evolution ceases.
- **Methylating Agent:** Slowly add Dimethyl Sulfate (DMS, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C. Caution: DMS is extremely toxic and a suspected carcinogen.
- **Reaction:** Allow the reaction to warm to room temperature and stir until completion as monitored by TLC/HPLC (typically 2-4 hours).
- **Quenching:** Carefully quench the reaction by slowly adding cold methanol to destroy any excess NaH, followed by pouring the mixture into ice water.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected product.

## Protocol 3: Deprotection via Hydrogenolysis

- **Setup:** Dissolve the crude 7-O-methyl-3',4'-di-O-benzyl eriodictyol in a solvent mixture such as Ethanol/Ethyl Acetate.
- **Catalyst:** Add Palladium on Carbon (Pd/C, 10% w/w, ~5 mol% Pd) to the solution.
- **Hydrogenation:** Secure the flask to a hydrogenation apparatus or use a stirred hydrogenation reactor. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 50 psi) while stirring vigorously.
- **Reaction:** Monitor the reaction by TLC/HPLC. The reaction is typically complete within 8-16 hours.

- Isolation: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude **7-O-Methyleriodictyol** can be purified by recrystallization from aqueous methanol or ethanol.

## Part 3: Frequently Asked Questions (FAQs)

Q: What is the relative reactivity of the four hydroxyl groups on eriodictyol?

A: The reactivity order is generally: 3'-OH & 4'-OH > 7-OH >> 5-OH.

- 3'-OH and 4'-OH: These form a catechol moiety, which is electron-rich and highly nucleophilic, making these the most reactive sites.
- 7-OH: This is a standard phenolic hydroxyl group and is readily methylated under basic conditions.
- 5-OH: This hydroxyl group forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen. This interaction significantly lowers its acidity and nucleophilicity, making it very difficult to methylate under standard conditions. This phenomenon is a key feature that simplifies the synthesis.<sup>[3]</sup>

Q: Are there enzymatic methods for the selective 7-O-methylation of eriodictyol?

A: Yes, this is a promising area of research. Specific O-methyltransferase (OMT) enzymes can exhibit high regioselectivity, targeting a single hydroxyl group on a flavonoid scaffold.<sup>[11][12]</sup> Engineering microorganisms to express both the eriodictyol synthesis pathway and a selective 7-O-methyltransferase could provide a "green" and highly efficient route to the final product, completely avoiding the need for protecting groups and harsh chemical reagents.<sup>[13]</sup> However, developing a robust, high-titer fermentation process for large-scale production is a significant undertaking.

Q: What are the best analytical techniques for monitoring the reaction and assessing final product purity?

A:

- For Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard. It provides quantitative data on the consumption of starting material and formation of the product. Thin-Layer Chromatography (TLC) is a faster, qualitative alternative suitable for quick checks of reaction progress.
- For Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ) is essential to confirm that methylation has occurred at the correct C7 position. Mass Spectrometry (MS) is used to confirm the molecular weight of the product and intermediates.
- For Final Purity Assessment: Purity should be determined by HPLC, typically aiming for >99%. A melting point determination can also serve as a simple indicator of purity.

Q: What are the critical safety considerations for large-scale methylation?

A: Methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI) are potent alkylating agents and are highly toxic, volatile, and considered potential carcinogens. Sodium Hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas, posing a fire and explosion risk.

- Engineering Controls: All work must be done in a certified chemical fume hood or a closed-system reactor.
- Personal Protective Equipment (PPE): This must include chemical-resistant gloves (use appropriate material, e.g., butyl rubber for DMS), a lab coat, and splash goggles with a full-face shield.
- Waste Disposal: All waste streams containing these reagents must be quenched and disposed of according to institutional and local environmental regulations. Never mix unquenched reagents in a single waste container.

## Part 4: References

- [No Author]. (n.d.). Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives. MDPI. Retrieved from [\[Link\]](#)
- [No Author]. (2023). Full article: Synthesis, characterization, antioxidant and tyrosinase inhibitory activities of hesperetin derivatives. Taylor & Francis Online. Retrieved from [\[Link\]](#)

- [No Author]. (n.d.). Design, synthesis and biological evaluation of hesperetin derivatives as potent anti-inflammatory agent. PubMed. Retrieved from [\[Link\]](#)
- Gao, W., et al. (2020). A Novel and High-Effective Biosynthesis Pathway of Hesperetin-7-O-Glucoside Based on the Construction of Immobilized Rhamnosidase Reaction Platform. PMC - NIH. Retrieved from [\[Link\]](#)
- Zhu, S., et al. (n.d.). Efficient synthesis of eriodictyol from L-tyrosine in Escherichia coli. PubMed. Retrieved from [\[Link\]](#)
- Zhang, Y., et al. (2019). Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives. PMC - PubMed Central. Retrieved from [\[Link\]](#)
- Mariya, S., et al. (2023). Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production. NIH. Retrieved from [\[Link\]](#)
- Zha, J., et al. (2022). Biosynthesis of eriodictyol from tyrosine by Corynebacterium glutamicum. PubMed Central. Retrieved from [\[Link\]](#)
- Kunzendorf, P., et al. (2024). Tailoring the Regioselectivity of Lentinula edodes O-Methyltransferases for Precise O-Methylation of Flavonoids. PMC - PubMed Central. Retrieved from [\[Link\]](#)
- Zhang, Y., et al. (2023). The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol. PMC - PubMed Central. Retrieved from [\[Link\]](#)
- Kim, S., et al. (2021). Divergent synthesis of flavones and flavanones from 2'-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. RSC Publishing. Retrieved from [\[Link\]](#)
- [No Author]. (2021). Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens. Plant Physiology | Oxford Academic. Retrieved from [\[Link\]](#)
- [No Author]. (2023). (PDF) In Vitro Production of Flavonoids. ResearchGate. Retrieved from [\[Link\]](#)

- [No Author]. (n.d.). High-Level De Novo Production of (2S)-Eriodictyol in *Yarrowia Lipolytica* by Metabolic Pathway and NADPH Regeneration Engineering. *Journal of Agricultural and Food Chemistry - ACS Publications*. Retrieved from [\[Link\]](#)
- [No Author]. (n.d.). Biosynthesis of homoeriodictyol. *Google Patents*. Retrieved from
- Abu-Niaaj, L., et al. (n.d.). Isolation and biological effects of **7-O-methyleriodictyol**, a flavanone isolated from *Artemisia monosperma*, on rat isolated smooth muscles. *PubMed*. Retrieved from [\[Link\]](#)
- Yonekura-Sakakibara, K., et al. (2022). Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. *PMC - NIH*. Retrieved from [\[Link\]](#)
- [No Author]. (n.d.). Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity. *PMC - PubMed Central*. Retrieved from [\[Link\]](#)
- [No Author]. (2023). Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids. *Taylor & Francis Online*. Retrieved from [\[Link\]](#)
- [No Author]. (2024). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Retrieved from [\[Link\]](#)
- Cirillo, G., et al. (2011). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). *MDPI*. Retrieved from [\[Link\]](#)
- [No Author]. (n.d.). What about the progress in the synthesis of flavonoid from 2020?. *ResearchGate*. Retrieved from [\[Link\]](#)
- [No Author]. (n.d.). CAS 51857-11-5 | **7-O-Methyleriodictyol**. *Phytochemicals online*. Retrieved from [\[Link\]](#)
- [No Author]. (n.d.). Protective Groups. *Organic Chemistry Portal*. Retrieved from [\[Link\]](#)
- [No Author]. (n.d.). Flavonoids: biosynthesis, biological functions, and biotechnological applications. *PMC*. Retrieved from [\[Link\]](#)

- [No Author]. (2023). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Retrieved from [\[Link\]](#)
- [No Author]. (n.d.). Sterubin | C16H14O6. PubChem - NIH. Retrieved from [\[Link\]](#)
- [No Author]. (2024). Synthesis of Homoeriodictyol-7- O- $\beta$ -D -glycoside and Its Diastereoisomer. ResearchGate. Retrieved from [\[Link\]](#)
- [No Author]. (2024). Eriodictyol 5-O-methyl ether inhibits prostate cancer progression through targeting STAT3 signaling and inducing apoptosis and paraptosis. PubMed. Retrieved from [\[Link\]](#)
- [No Author]. (2023). Structural elucidation & Classification + Examples + Function @itschemistrytime. YouTube. Retrieved from [\[Link\]](#)
- [No Author]. (n.d.). The Classification, Molecular Structure and Biological Biosynthesis of Flavonoids, and Their Roles in Biotic and Abiotic Stresses. MDPI. Retrieved from [\[Link\]](#)
- [No Author]. (2024). Use of Methyl iodide in o-Methylation of organic compounds. Juniper Publishers. Retrieved from [\[Link\]](#)
- [No Author]. (2024). Biomimetic synthesis of natural products: Progress, challenges and prospects. EurekAlert!. Retrieved from [\[Link\]](#)
- [No Author]. (2024). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. PMC - NIH. Retrieved from [\[Link\]](#)

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## Sources

- 1. Isolation and biological effects of 7-O-methyleriodictyol, a flavanone isolated from *Artemisia monosperma*, on rat isolated smooth muscles - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 3. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 4. Divergent synthesis of flavones and flavanones from 2'-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [[pubs.rsc.org](https://pubs.rsc.org)]
- 5. Efficient synthesis of eriodictyol from L-tyrosine in *Escherichia coli* - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Biosynthesis of eriodictyol from tyrosine by *Corynebacterium glutamicum* - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 7. Protective Groups [[organic-chemistry.org](https://www.organic-chemistry.org)]
- 8. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 9. [juniperpublishers.com](https://www.juniperpublishers.com) [[juniperpublishers.com](https://www.juniperpublishers.com)]
- 10. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 11. Tailoring the Regioselectivity of *Lentinula edodes* O-Methyltransferases for Precise O-Methylation of Flavonoids - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 12. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
- 13. WO2020077367A1 - Biosynthesis of homoeriodictyol - Google Patents [[patents.google.com](https://patents.google.com)]
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